molecular formula C15H29N3S B5883784 N-cyclohexyl-N'-(1-propyl-4-piperidinyl)thiourea

N-cyclohexyl-N'-(1-propyl-4-piperidinyl)thiourea

Cat. No. B5883784
M. Wt: 283.5 g/mol
InChI Key: ZSQVCAQUJLMFHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-N'-(1-propyl-4-piperidinyl)thiourea (CPTU) is a chemical compound that has been extensively studied for its potential applications in scientific research. CPTU is a thiourea derivative that has been found to exhibit a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N-cyclohexyl-N'-(1-propyl-4-piperidinyl)thiourea is not fully understood. However, it is believed to act as a neuroprotective agent by reducing oxidative stress and inflammation in the brain. Additionally, N-cyclohexyl-N'-(1-propyl-4-piperidinyl)thiourea has been found to modulate the activity of certain neurotransmitters, including dopamine and serotonin.
Biochemical and Physiological Effects:
N-cyclohexyl-N'-(1-propyl-4-piperidinyl)thiourea has been found to exhibit a range of biochemical and physiological effects. In addition to its neuroprotective effects, N-cyclohexyl-N'-(1-propyl-4-piperidinyl)thiourea has been found to have anti-inflammatory, antioxidant, and anti-apoptotic effects. Additionally, N-cyclohexyl-N'-(1-propyl-4-piperidinyl)thiourea has been found to modulate the activity of certain ion channels, including voltage-gated sodium channels and calcium channels.

Advantages and Limitations for Lab Experiments

N-cyclohexyl-N'-(1-propyl-4-piperidinyl)thiourea has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, N-cyclohexyl-N'-(1-propyl-4-piperidinyl)thiourea has been found to be relatively non-toxic and has a low risk of adverse effects. However, there are also some limitations to the use of N-cyclohexyl-N'-(1-propyl-4-piperidinyl)thiourea in lab experiments. For example, N-cyclohexyl-N'-(1-propyl-4-piperidinyl)thiourea has a relatively short half-life and may require frequent dosing in order to maintain its effects.

Future Directions

There are several potential future directions for the study of N-cyclohexyl-N'-(1-propyl-4-piperidinyl)thiourea. One area of research that is currently being explored is the development of N-cyclohexyl-N'-(1-propyl-4-piperidinyl)thiourea analogs with improved pharmacokinetic properties. Additionally, further research is needed to fully understand the mechanism of action of N-cyclohexyl-N'-(1-propyl-4-piperidinyl)thiourea and its potential applications in the treatment of neurodegenerative diseases. Finally, there is also potential for the use of N-cyclohexyl-N'-(1-propyl-4-piperidinyl)thiourea in the development of novel therapeutics for other diseases and conditions.

Synthesis Methods

N-cyclohexyl-N'-(1-propyl-4-piperidinyl)thiourea can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of cyclohexyl isothiocyanate with 1-propylpiperidine in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain pure N-cyclohexyl-N'-(1-propyl-4-piperidinyl)thiourea.

Scientific Research Applications

N-cyclohexyl-N'-(1-propyl-4-piperidinyl)thiourea has been studied extensively for its potential applications in scientific research. One of the most promising applications of N-cyclohexyl-N'-(1-propyl-4-piperidinyl)thiourea is in the field of neuroscience. N-cyclohexyl-N'-(1-propyl-4-piperidinyl)thiourea has been found to exhibit neuroprotective effects and has been shown to reduce the damage caused by ischemic stroke. Additionally, N-cyclohexyl-N'-(1-propyl-4-piperidinyl)thiourea has been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

1-cyclohexyl-3-(1-propylpiperidin-4-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3S/c1-2-10-18-11-8-14(9-12-18)17-15(19)16-13-6-4-3-5-7-13/h13-14H,2-12H2,1H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSQVCAQUJLMFHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NC(=S)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclohexyl-3-(1-propylpiperidin-4-yl)thiourea

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